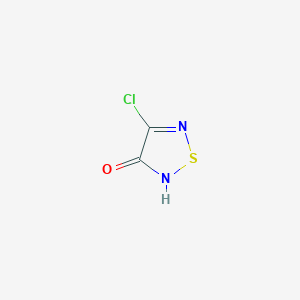

![molecular formula C17H17N3O B3022165 7-Methyl-3-{[(pyridin-3-ylmethyl)-amino]-methyl}-1H-quinolin-2-one CAS No. 436087-67-1](/img/structure/B3022165.png)

7-Methyl-3-{[(pyridin-3-ylmethyl)-amino]-methyl}-1H-quinolin-2-one

説明

7-Methyl-3-{[(pyridin-3-ylmethyl)-amino]-methyl}-1H-quinolin-2-one, also known as 7-Methyl-3-pyridin-3-ylmethylaminomethyl-1H-quinolin-2-one, is a heterocyclic compound found in the quinoline family. It is an aromatic compound with an oxygen atom in the ring structure. It is a colorless solid with a melting point of 84-86 °C. This compound has a wide range of applications in scientific research and is used in several biochemical and physiological processes.

科学的研究の応用

Fluorescent Sensors and Imaging

The compound and its derivatives have been explored for their potential in fluorescence applications. For instance, tridentate ligands derived from quinoline have been synthesized and investigated for their reactions with rhenium tricarbonyl complexes, showcasing their potential for use in fluorescence imaging and sensing applications. These complexes exhibit unique luminescence properties, making them suitable for bioimaging and the development of fluorescent sensors (Wei et al., 2006).

Antibacterial Agents

Quinoline derivatives have also been studied for their antibacterial properties. A series of quinolone compounds, including those with pyrrolidinyl substituents, demonstrated significant antibacterial activity, especially against Gram-positive organisms. This highlights their potential as leads for the development of new antibacterial drugs (Hagen et al., 1990).

Synthesis of Complex Molecules

Research has focused on the synthesis of complex molecules involving quinoline derivatives for various applications. For example, the synthesis of N-Pyridin-2-ylmethyl and N-Quinolin-2-ylmethyl substituted ethane-1,2-diamines has been reported, with potential applications in the targeted delivery of therapeutic agents, such as nitric oxide, to biological sites like tumors (Yang et al., 2017).

Material Science and Chemical Synthesis

Quinoline derivatives are also used in material science and chemical synthesis. For example, the reaction of isatins with 6-amino uracils and isoxazoles, leading to quinoline fused scaffolds, demonstrates the versatility of quinoline derivatives in synthesizing novel heterocyclic compounds with potential applications in materials science and organic synthesis (Poomathi et al., 2015).

将来の方向性

The future directions for “7-Methyl-3-{[(pyridin-3-ylmethyl)-amino]-methyl}-1H-quinolin-2-one” could involve further exploration of its potential biological activities, as suggested by the activities of similar compounds . Additionally, new methods for the synthesis of such compounds, including the use of nanocatalysts, are an area of active research .

作用機序

Target of Action

The primary target of 7-Methyl-3-{[(pyridin-3-ylmethyl)-amino]-methyl}-1H-quinolin-2-one is the epithelial growth factor receptor (EGFR) . EGFR is a transmembrane protein that is activated by binding of its specific ligands, including epidermal growth factor and transforming growth factor α, leading to cellular proliferation, differentiation, and survival .

Mode of Action

This compound acts as an inhibitor of the epithelial growth factor receptor . By binding to the receptor, it prevents the activation of the receptor’s intrinsic kinase activity, which in turn inhibits the signal transduction pathways leading to DNA synthesis and cell proliferation .

Biochemical Pathways

The inhibition of EGFR by this compound affects multiple biochemical pathways. Primarily, it disrupts the RAS/RAF/MEK/ERK and PI3K/AKT pathways, which are responsible for cell proliferation and survival . The disruption of these pathways leads to the inhibition of cell growth and induction of apoptosis .

Pharmacokinetics

Like most small molecule drugs, it is expected to be well-absorbed and distributed throughout the body, metabolized in the liver, and excreted in the urine and feces .

Result of Action

The result of the action of this compound is the inhibition of tumor growth. By blocking the action of EGFR, it prevents the proliferation of cancer cells and induces their death, thereby reducing the size of the tumor .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the pH of the environment can affect the drug’s solubility and therefore its bioavailability. Additionally, the presence of other drugs can affect its metabolism and excretion, potentially leading to drug-drug interactions .

特性

IUPAC Name |

7-methyl-3-[(pyridin-3-ylmethylamino)methyl]-1H-quinolin-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17N3O/c1-12-4-5-14-8-15(17(21)20-16(14)7-12)11-19-10-13-3-2-6-18-9-13/h2-9,19H,10-11H2,1H3,(H,20,21) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QFLXFWAAEGFBSR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)C=C(C(=O)N2)CNCC3=CN=CC=C3 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

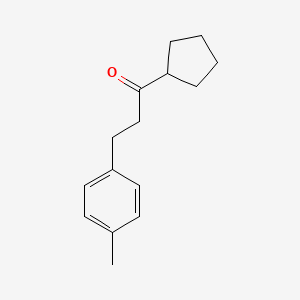

![{[3-(4-chlorophenyl)-2-oxo-2H-chromen-7-yl]oxy}acetic acid](/img/structure/B3022082.png)

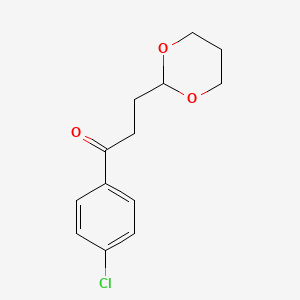

![4-chloro-6,7-dihydro-5H-cyclopenta[b]pyridine](/img/structure/B3022084.png)

![2-{[(3-chlorophenyl)amino]methyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B3022086.png)